molecular formula C11H7BrO3 B1393521 3-(5-Bromo-2-furyl)benzoic acid CAS No. 1235440-93-3

3-(5-Bromo-2-furyl)benzoic acid

Cat. No. B1393521
CAS RN: 1235440-93-3
M. Wt: 267.07 g/mol
InChI Key: NIGZJALMSBKBEV-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-furyl)benzoic acid is a chemical compound with the molecular formula C11H7BrO3 . It is categorized under carboxylic acids and has a molecular weight of 267.079 .


Synthesis Analysis

The synthesis of 3-(5-Bromo-2-furyl)benzoic acid or similar compounds often involves multiple steps. For instance, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Another preparation method takes 2-chlorobenzoic acid as a raw material, carries out a monobromination reaction in an NBS/sulfuric acid system to prepare 5-bromo-2-chlorobenzoic acid .

Scientific Research Applications

Synthesis and Structural Studies

  • 3-(5-Bromo-2-furyl)benzoic acid and its derivatives are utilized in the synthesis of various complex compounds, as seen in the study by Hirao, Kato, and Kozakura (1973), which focuses on the synthesis and steric configurations of related furan compounds (Hirao, Kato, & Kozakura, 1973).

Chemical Reactions and Catalysis

  • Research by Liang, Gloudeman, and Wnuk (2014) demonstrates the use of furan derivatives in palladium-catalyzed direct arylation, highlighting their role in chemical synthesis, especially in the creation of fluorescent probes for RNA and DNA (Liang, Gloudeman, & Wnuk, 2014).

Biological Activity and Complex Formation

  • The study by Jaber, Kyhoiesh, and Jawad (2021) focuses on the synthesis of a cadmium (II) complex derived from a related bromo-substituted benzoic acid. This research indicates potential applications in the field of bioactive materials and antifungal activity (Jaber, Kyhoiesh, & Jawad, 2021).

Electrophilic Substitution and Supramolecular Chemistry

  • The research by Carter and Cahill (2015) explores the synthesis and structure of compounds containing the UO22+ cation and a bromo-substituted benzoic acid linker. This study underscores the role of these compounds in supramolecular chemistry and uranyl assembly (Carter & Cahill, 2015).

properties

IUPAC Name

3-(5-bromofuran-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO3/c12-10-5-4-9(15-10)7-2-1-3-8(6-7)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGZJALMSBKBEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Bromo-2-furyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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